外消旋 5-羧基托特罗丁-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

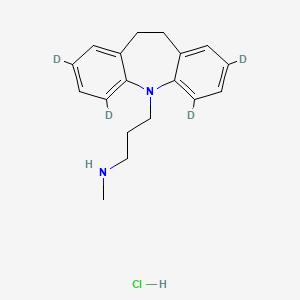

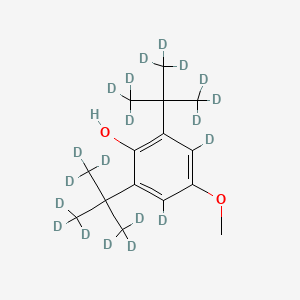

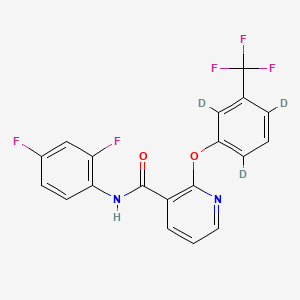

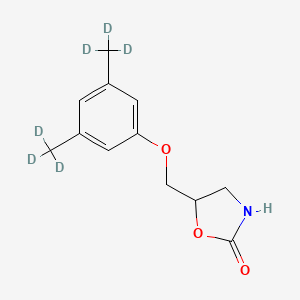

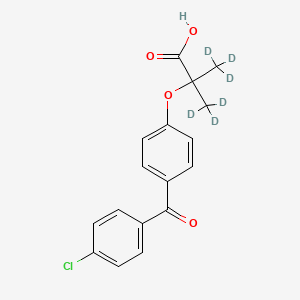

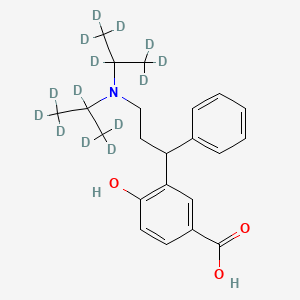

Rac 5-Carboxy Tolterodine-d14 is a labeled metabolite of tolterodine . It has a molecular weight of 369.56 and a molecular formula of C22H15D14NO3 .

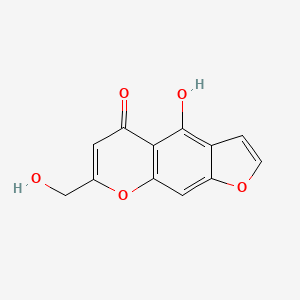

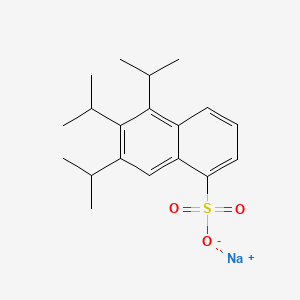

Molecular Structure Analysis

The molecular structure of rac 5-Carboxy Tolterodine-d14 is represented by the formula C22H15D14NO3 . The structure includes a carboxy group (-COOH), a phenyl group (C6H5), and a hydroxy group (-OH), among others .Physical And Chemical Properties Analysis

Rac 5-Carboxy Tolterodine-d14 is an off-white solid . It is soluble in water .科学研究应用

Drug Discovery and Development

“rac 5-Carboxy Tolterodine-d14”, being a deuterium-labeled compound, plays a crucial role in drug discovery and development. It is used as a tracer to study the pharmacokinetics and metabolic pathways of its parent compound, Tolterodine, which is used to treat overactive bladder conditions. The deuterium labeling allows for precise tracking in the body, aiding in optimizing drug efficacy and safety profiles .

Metabolism Studies

Researchers utilize “rac 5-Carboxy Tolterodine-d14” to investigate metabolic reactions, particularly how Tolterodine is broken down and utilized in the body. This can reveal potential metabolites that may have therapeutic or toxic effects .

Protein Structure Determination

In biochemistry, deuterium-labeled compounds like “rac 5-Carboxy Tolterodine-d14” are used in nuclear magnetic resonance (NMR) spectroscopy to determine the structures of proteins and other complex molecules. The deuterium atoms provide clearer signals that help in mapping out molecular structures .

Diagnostic Imaging

The compound’s labeled nature makes it valuable for diagnostic imaging techniques. It can be used to visualize biological pathways and measure the distribution of Tolterodine-related compounds within the body .

Proving Reaction Mechanisms

“rac 5-Carboxy Tolterodine-d14” can be employed to prove chemical reaction mechanisms. By replacing hydrogen atoms with deuterium, scientists can track the reaction steps and understand the transformation processes at a molecular level .

Biomedical Research

In biomedical research, “rac 5-Carboxy Tolterodine-d14” is used for in vivo studies to understand drug distribution, interaction, and potential effects on human health without the risks associated with radioactive tracers .

Agrochemical Research

Deuterium-labeled compounds are also used in agrochemical research to study the environmental fate of pesticides and herbicides, ensuring their safe use and minimizing ecological impact .

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) utilizes compounds like “rac 5-Carboxy Tolterodine-d14” to study reaction rates and mechanisms, providing insights into catalysis and enzyme function .

作用机制

Target of Action

The primary target of rac 5-Carboxy Tolterodine-d14 is a neurotransmitter called acetylcholine . Acetylcholine plays a crucial role in muscle contractions, particularly in the bladder .

Mode of Action

rac 5-Carboxy Tolterodine-d14 works by blocking the action of acetylcholine . By inhibiting this neurotransmitter, the compound prevents the muscle contractions that acetylcholine would normally induce .

Pharmacokinetics

It’s worth noting that the compound is adeuterium-labeled version of (Rac)-5-Carboxy Tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of rac 5-Carboxy Tolterodine-d14’s action is the relaxation of bladder muscles . By blocking acetylcholine, the compound reduces the frequency and urgency of urination .

安全和危害

While specific safety and hazard information for rac 5-Carboxy Tolterodine-d14 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-IRFZPZLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 5-Carboxy Tolterodine-d14 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。